N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide

N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular formula C15H15F4N3O; molecular weight 329.30 g/mol) featuring a 4‑cyano‑1‑methylpiperidine moiety linked via an amide bond to a 2‑fluoro‑3‑(trifluoromethyl)phenyl ring. The compound is primarily offered by specialist chemical suppliers as a reference standard or building block for medicinal chemistry and chemical biology research.

Molecular Formula C15H15F4N3O
Molecular Weight 329.299
CAS No. 1465362-61-1
Cat. No. B2390879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide
CAS1465362-61-1
Molecular FormulaC15H15F4N3O
Molecular Weight329.299
Structural Identifiers
SMILESCN1CCC(CC1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F
InChIInChI=1S/C15H15F4N3O/c1-22-7-5-14(9-20,6-8-22)21-13(23)10-3-2-4-11(12(10)16)15(17,18)19/h2-4H,5-8H2,1H3,(H,21,23)
InChIKeySRKDAULJOLDEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide (CAS 1465362-61-1): Structural Identity and Research-Grade Procurement Considerations


N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular formula C15H15F4N3O; molecular weight 329.30 g/mol) featuring a 4‑cyano‑1‑methylpiperidine moiety linked via an amide bond to a 2‑fluoro‑3‑(trifluoromethyl)phenyl ring [1]. The compound is primarily offered by specialist chemical suppliers as a reference standard or building block for medicinal chemistry and chemical biology research. Its InChI Key is SRKDAULJOLDEIK-UHFFFAOYSA-N, and its canonical SMILES is CN1CCC(CC1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F [1].

Why N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide Cannot Be Casually Substituted: The Missing Quantitative Selectivity and Potency Data


No publicly accessible, comparator-anchored quantitative biological activity data (e.g., IC50, Ki, EC50) or selectivity profiling data for this exact compound could be identified in primary literature, patents, or authoritative databases as of the search date [1]. In the absence of target‑engagement metrics, selectivity windows, or pharmacokinetic parameters, there is no evidence‑based rationale to prioritize this compound over any in‑class analog. Any substitution decision based solely on structural similarity would be speculative and carries an undefined risk of altered potency, off‑target activity, or physicochemical behavior. Users requiring documented biological performance must request proprietary data from the supplier or commission bespoke profiling.

Quantitative Differentiation Evidence for N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide: Comparator-Based Analysis


Evidence-Supported Application Scenarios for N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide


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